molecular formula C13H13ClO2S B13274485 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid

2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid

Cat. No.: B13274485
M. Wt: 268.76 g/mol
InChI Key: KODGBPFDNNPAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid typically involves the reaction of 4-chlorothiophenol with cyclohex-1-ene-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it a valuable tool in biochemical and molecular biology research .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)thio]cyclohex-1-ene-1-carboxylic acid
  • 2-[(4-Methylphenyl)thio]cyclohex-1-ene-1-carboxylic acid
  • 2-[(4-Nitrophenyl)thio]cyclohex-1-ene-1-carboxylic acid

Uniqueness

2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the chlorine atom in the para position of the phenyl ring. This chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its analogs .

Properties

Molecular Formula

C13H13ClO2S

Molecular Weight

268.76 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C13H13ClO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h5-8H,1-4H2,(H,15,16)

InChI Key

KODGBPFDNNPAEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)O)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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